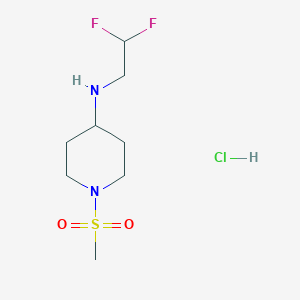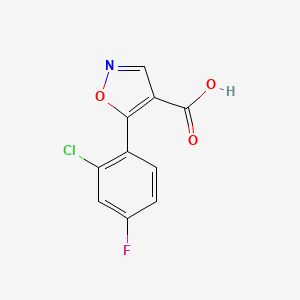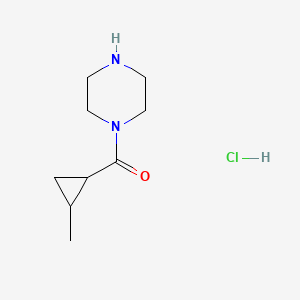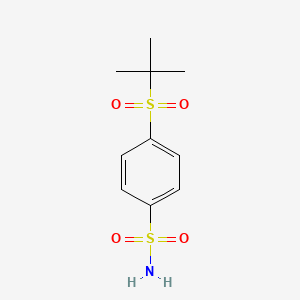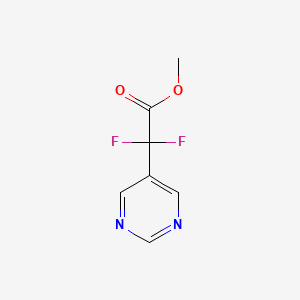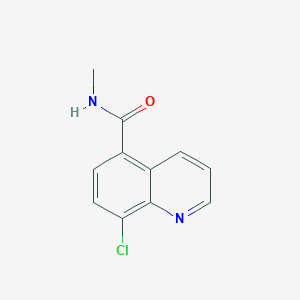
8-chloro-N-methylquinoline-5-carboxamide
Overview
Description
8-chloro-N-methylquinoline-5-carboxamide, also known as CMQ, is a chemical compound. It has a molecular weight of 220.66 and its molecular formula is C11H9ClN2O .
Molecular Structure Analysis
The InChI code for 8-chloro-N-methylquinoline-5-carboxamide is 1S/C11H9ClN2O/c1-13-11(15)8-4-5-9(12)10-7(8)3-2-6-14-10/h2-6H,1H3,(H,13,15) .Scientific Research Applications
PARP-1 Inhibition
8-chloro-N-methylquinoline-5-carboxamide and related quinoline-8-carboxamides have been explored for their potential as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PARP-1 is a crucial enzyme involved in DNA repair, making it a significant target in cancer therapy research. A study by Lord et al. (2009) demonstrated that the substitution patterns on the quinoline ring could significantly affect the inhibitory activity against PARP-1. They found that 2-substituted quinoline-8-carboxamides, particularly 2-methylquinoline-8-carboxamide, showed potent inhibition with an IC(50) value of 500 nM, suggesting potential therapeutic applications in conditions where PARP-1 activity is relevant Lord et al., 2009.
Synthesis and Derivatization
Gracheva et al. (1982) described the synthesis of derivatives of 8-methylquinoline-5-carboxylic acid, which is structurally similar to 8-chloro-N-methylquinoline-5-carboxamide. Their work involved the alcoholysis of 8-methyl-5-cyanoquinoline leading to various derivatives, showcasing the versatility of quinoline carboxamides in chemical synthesis. Such derivatives could be useful for further functionalization and exploration of biological activities Gracheva et al., 1982.
Antimycobacterial Activity
Marvadi et al. (2020) synthesized a series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides to evaluate their antitubercular activities. Although the core structure differs from 8-chloro-N-methylquinoline-5-carboxamide, the study highlights the antimicrobial potential of chlorinated quinoline carboxamides. Some analogs demonstrated promising in vitro activity against Mycobacterium tuberculosis, indicating that structural modifications on the quinoline carboxamide scaffold could lead to effective antimicrobial agents Marvadi et al., 2020.
Chemical Synthesis Methodologies
Fruchey et al. (2014) reported on the use of 8-aminoquinoline-based aryl carboxamides in iron-catalyzed ortho-alkylation reactions. Although not directly involving 8-chloro-N-methylquinoline-5-carboxamide, this study demonstrates the role of similar compounds in developing novel synthetic methodologies. The high yields and regioselectivity achieved in these reactions underscore the utility of quinoline carboxamides in organic synthesis, potentially paving the way for the synthesis of complex molecules Fruchey et al., 2014.
Safety And Hazards
properties
IUPAC Name |
8-chloro-N-methylquinoline-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-13-11(15)8-4-5-9(12)10-7(8)3-2-6-14-10/h2-6H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGFAUMMWIJOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C2C=CC=NC2=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-N-methylquinoline-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



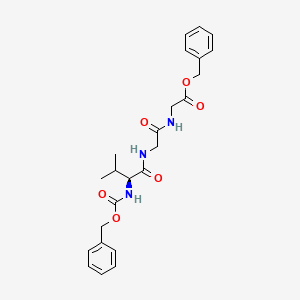
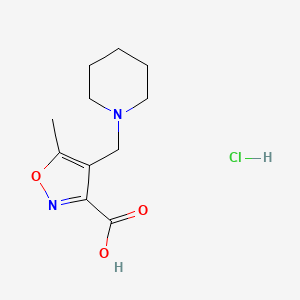
![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride](/img/structure/B1433930.png)
![{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-YL}acetic acid](/img/structure/B1433931.png)
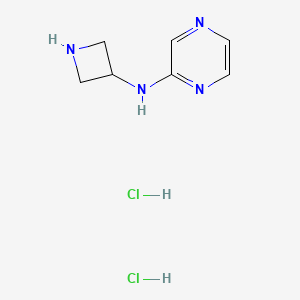
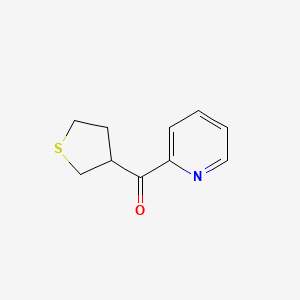
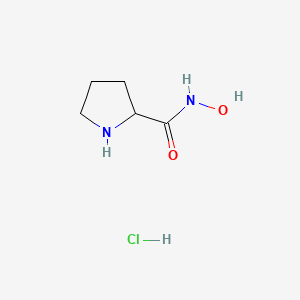
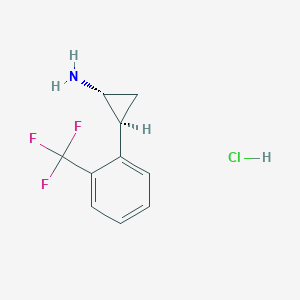
![2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride](/img/structure/B1433939.png)
